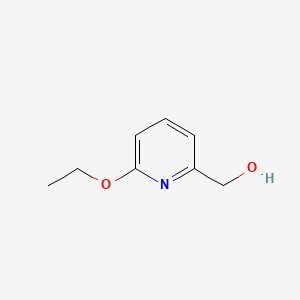

(6-Ethoxypyridin-2-yl)methanol

Description

BenchChem offers high-quality (6-Ethoxypyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Ethoxypyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLAGYGCPZFAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693823 | |

| Record name | (6-Ethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890655-75-1 | |

| Record name | (6-Ethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Ethoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Ethoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. The guide will cover its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role in drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Pyridinylmethanol Scaffold

The pyridinylmethanol moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the hydroxyl group can serve as a key hydrogen bond donor or as a handle for further chemical modification. The 2,6-disubstituted pyridine core, in particular, offers a versatile platform for creating molecules with diverse three-dimensional structures, which is crucial for achieving high target affinity and selectivity. The ethoxy group at the 6-position of the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity and Physicochemical Properties

(6-Ethoxypyridin-2-yl)methanol is a substituted pyridine derivative with the following key identifiers:

| Property | Value |

| CAS Number | 890655-75-1[1][2] |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | (6-Ethoxypyridin-2-yl)methanol |

| SMILES | CCOCc1cccc(n1)CO |

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not widely reported in publicly available literature, suggesting that this compound is primarily used as a synthetic intermediate. For reference, related compounds such as (6-methoxypyridin-2-yl)methanol (CAS 63071-12-5) and 1-(6-methoxypyridin-2-yl)ethanol (CAS 925417-04-5) are also available from commercial suppliers.[3]

Synthesis of (6-Ethoxypyridin-2-yl)methanol: A Practical Guide

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be approached through several strategic disconnections. A common and efficient method involves the reduction of a suitable carbonyl precursor, such as an aldehyde or an ester.

Recommended Synthetic Pathway: Reduction of 6-Ethoxypicolinaldehyde

A reliable route to (6-Ethoxypyridin-2-yl)methanol is the reduction of 6-ethoxypicolinaldehyde (CAS 85259-47-8). This method is advantageous due to the commercial availability of the starting aldehyde and the high efficiency of the reduction step.

Caption: Synthetic workflow for (6-Ethoxypyridin-2-yl)methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-ethoxypicolinaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (for NaBH₄ reduction) or anhydrous tetrahydrofuran (THF) (for LAH reduction) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the reducing agent, sodium borohydride (1.1 eq) or lithium aluminum hydride (1.1 eq), in portions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

For NaBH₄ reduction: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

For LAH reduction: Carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of sodium hydroxide, followed by more water. Filter the resulting precipitate and wash with THF.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (6-Ethoxypyridin-2-yl)methanol as a pure compound.

Causality Behind Experimental Choices:

-

The choice of reducing agent depends on the scale and the presence of other functional groups. Sodium borohydride is a milder reducing agent and is generally preferred for its ease of handling. Lithium aluminum hydride is a more powerful reducing agent and may be used if the aldehyde is particularly unreactive, but it requires more stringent anhydrous conditions.

-

The reaction is performed at a low temperature initially to control the exothermic nature of the reduction.

-

The work-up procedure is designed to neutralize any remaining reducing agent and to facilitate the extraction of the product into the organic phase.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for (6-Ethoxypyridin-2-yl)methanol is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling pattern will be characteristic of a 2,6-disubstituted pyridine.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

-

Ethoxy Group Protons (-OCH₂CH₃): A quartet around δ 4.0-4.5 ppm for the methylene protons and a triplet around δ 1.2-1.5 ppm for the methyl protons.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Five signals in the aromatic region (typically δ 110-165 ppm).

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Ethoxy Group Carbons (-OCH₂CH₃): A signal for the methylene carbon around δ 60-70 ppm and a signal for the methyl carbon around δ 14-16 ppm.

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (153.18 g/mol ).

Applications in Drug Discovery and Beyond

(6-Ethoxypyridin-2-yl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridinylmethanol scaffold is a key component in a variety of drug candidates targeting a range of diseases.

Role as a Synthetic Intermediate

The hydroxyl group of (6-Ethoxypyridin-2-yl)methanol provides a reactive handle for a variety of chemical transformations, including:

-

Etherification: To introduce larger side chains or link to other molecular fragments.

-

Esterification: To produce ester derivatives with altered physicochemical properties.

-

Oxidation: To form the corresponding aldehyde, 6-ethoxypicolinaldehyde, which is itself a useful synthetic intermediate.

-

Halogenation: To convert the hydroxyl group into a leaving group for subsequent nucleophilic substitution reactions.

Potential Therapeutic Areas

Derivatives of pyridinylmethanol have shown promise in several therapeutic areas. For example, some have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[4][5][6] The structural and electronic properties of (6-Ethoxypyridin-2-yl)methanol make it an attractive starting point for the development of novel modulators of various biological targets.

Caption: Potential application areas for (6-Ethoxypyridin-2-yl)methanol.

Conclusion

(6-Ethoxypyridin-2-yl)methanol, with its defined chemical identity (CAS 890655-75-1), is a valuable and versatile building block for chemical synthesis. While detailed physicochemical and spectroscopic data are not yet extensively documented in the public domain, its synthesis is readily achievable through standard organic chemistry methodologies. Its structural features make it a promising starting material for the development of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of this compound, enabling researchers to effectively incorporate it into their synthetic and research programs.

References

-

Gomtsyan, A. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2016). ResearchGate. [Link]

-

(6-Ethoxypyridin-2-yl)(phenyl)methanol. PubChem. [Link]

-

1-(6-Methoxypyridin-2-yl)ethanol. PubChem. [Link]

-

(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol. PubChemLite. [Link]

- Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative.

Sources

An In-depth Technical Guide to the Molecular Structure of (6-Ethoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of (6-Ethoxypyridin-2-yl)methanol. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed insights into the causality behind experimental choices and self-validating protocols.

Introduction

(6-Ethoxypyridin-2-yl)methanol is a substituted pyridine derivative that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with both an ethoxy and a hydroxymethyl substituent, provides a versatile scaffold for the synthesis of more complex molecules. Pyridine and its derivatives are prevalent in many biologically active compounds and are a key component in over 10% of the most commonly used modern medicines.

The presence of the hydroxyl and ethoxy groups, along with the nitrogen atom in the pyridine ring, allows for a variety of chemical modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials. For instance, derivatives of (pyridin-2-yl)methanol have been explored as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in inflammation and pain sensation.[1][2]

Molecular Structure and Properties

The fundamental characteristics of (6-Ethoxypyridin-2-yl)methanol are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (6-Ethoxypyridin-2-yl)methanol |

| CAS Number | 163658-33-1 (for the ethyl analog) |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CCOC1=NC(=CC=C1)CO |

Note: The CAS number provided is for the closely related analog (6-ethylpyridin-2-yl)methanol, as a specific CAS number for (6-ethoxypyridin-2-yl)methanol was not definitively available in the initial search results. The molecular formula and weight are for the title compound.

The structure consists of a central pyridine ring. An ethoxy group (-OCH2CH3) is attached at the 6-position, and a hydroxymethyl group (-CH2OH) is at the 2-position. The nitrogen atom in the pyridine ring and the oxygen atoms in the substituents are potential sites for hydrogen bonding, which influences the compound's physical properties and biological interactions.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of (6-Ethoxypyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the hydroxyl group around 3200-3600 cm⁻¹.

-

C-H stretches from the aromatic ring and aliphatic groups around 2850-3100 cm⁻¹.

-

C=N and C=C stretches from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A prominent C-O stretch from the ethoxy and hydroxyl groups in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For (6-Ethoxypyridin-2-yl)methanol, the molecular ion peak [M]⁺ would be expected at m/z 153. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be approached through several synthetic routes. A common strategy involves the reduction of a corresponding carboxylic acid or aldehyde.

Synthetic Workflow

A plausible synthetic route is outlined below.

Sources

Synthesis of (6-Ethoxypyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Pyridine Alcohols in Medicinal Chemistry

Substituted pyridin-2-yl)methanol moieties are privileged scaffolds in modern drug discovery, appearing in a diverse array of pharmacologically active agents. Their importance stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, offering improved metabolic stability and solubility while also providing a key hydrogen bond acceptor through the nitrogen atom. The hydroxymethyl group at the 2-position introduces a crucial hydrogen bond donor and a point for further molecular elaboration. The specific target of this guide, (6-ethoxypyridin-2-yl)methanol, is a valuable building block for the synthesis of novel therapeutics, including potential kinase inhibitors and antagonists for various receptors. This document provides an in-depth, field-proven guide to a reliable and scalable synthesis pathway for this key intermediate, intended for researchers, scientists, and professionals in drug development.

Strategic Overview: A Two-Step Pathway to (6-Ethoxypyridin-2-yl)methanol

The synthesis of (6-ethoxypyridin-2-yl)methanol is most effectively achieved through a robust two-step sequence commencing from the commercially available 6-ethoxypyridine-2-carboxylic acid. This strategy is predicated on the well-established and high-yielding transformations of Fischer esterification followed by a powerful hydride reduction.

The rationale for this pathway is twofold:

-

Robustness and Scalability: Both Fischer esterification and lithium aluminum hydride (LAH) reductions are foundational reactions in organic synthesis, known for their reliability and adaptability to various scales, from milligrams to kilograms.

-

Chemoselectivity and Control: Direct reduction of the carboxylic acid can be challenging and may require harsher conditions. Conversion to an ester intermediate allows for a more controlled and typically cleaner reduction to the primary alcohol. The esterification step effectively "activates" the carboxyl group for the subsequent reduction.

The overall synthetic transformation is depicted below:

Caption: Two-step synthesis of (6-ethoxypyridin-2-yl)methanol.

Part 1: Fischer Esterification of 6-Ethoxypyridine-2-carboxylic Acid

The initial step involves the conversion of 6-ethoxypyridine-2-carboxylic acid to its corresponding ethyl ester, ethyl 6-ethoxypyridine-2-carboxylate. This is achieved via the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1]

Mechanistic Rationale

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution.[2] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol). The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

To drive the equilibrium towards the product side, Le Chatelier's principle is applied by using a large excess of the alcohol (ethanol), which also conveniently serves as the reaction solvent.[3]

Part 2: Reduction of Ethyl 6-Ethoxypyridine-2-carboxylate with Lithium Aluminum Hydride

The second and final step is the reduction of the ester, ethyl 6-ethoxypyridine-2-carboxylate, to the target primary alcohol, (6-ethoxypyridin-2-yl)methanol. For this transformation, lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice due to its high reactivity.[4] While sodium borohydride (NaBH₄) is a milder reducing agent, it is generally not reactive enough to reduce esters efficiently.[5]

Mechanistic Rationale

The reduction of an ester with LAH involves two successive additions of a hydride ion (H⁻).[2][6] The first hydride attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl group and expelling the ethoxide as a leaving group, which results in the in-situ formation of an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[2][6] The final step is a careful aqueous workup to protonate the resulting alkoxide and yield the primary alcohol.

It is crucial to perform this reaction under anhydrous (dry) conditions as LAH reacts violently with water to produce hydrogen gas.[4] The workup procedure must be executed with caution, typically involving the sequential and slow addition of water and then a base solution to quench the excess LAH and precipitate the aluminum salts.

Quantitative Data Summary

| Parameter | Step 1: Esterification | Step 2: Reduction |

| Starting Material | 6-Ethoxypyridine-2-carboxylic acid | Ethyl 6-ethoxypyridine-2-carboxylate |

| Key Reagents | Ethanol, Sulfuric Acid | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Ethanol | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 78 °C) | 0 °C to Room Temperature |

| Reaction Time | Overnight | 2-4 hours |

| Typical Molar Ratios | Carboxylic Acid: 1 eq. | Ester: 1 eq., LiAlH₄: 1.5-2.0 eq. |

| Workup | Basification with Na₂CO₃, Extraction | Sequential addition of H₂O, NaOH(aq), H₂O |

| Typical Yield | 80-90% | 85-95% |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-Ethoxypyridine-2-carboxylate

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-ethoxypyridine-2-carboxylic acid (1 equivalent).

-

Reagent Addition: Add anhydrous ethanol (20-30 equivalents, serving as both reagent and solvent).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.2-0.3 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

-

Neutralization and Extraction: Carefully pour the residue into cold water. Basify the aqueous solution to a pH of ~8-9 with solid sodium carbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 6-ethoxypyridine-2-carboxylate as an oil, which can be used in the next step without further purification. A representative procedure for a similar picolinic acid esterification yielded 85%.

Step 2: Synthesis of (6-Ethoxypyridin-2-yl)methanol

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Apparatus Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the crude ethyl 6-ethoxypyridine-2-carboxylate (1 equivalent) from the previous step in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and careful dropwise addition of:

-

Water (X mL, where X is the mass of LAH in grams used).

-

15% aqueous sodium hydroxide solution (X mL).

-

Water (3X mL).

-

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Drying and Concentration: Combine the filtrate and the washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude (6-ethoxypyridin-2-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of (6-ethoxypyridin-2-yl)methanol.

Conclusion

The described two-step synthesis pathway, involving Fischer esterification followed by lithium aluminum hydride reduction, provides a reliable and efficient method for the preparation of (6-ethoxypyridin-2-yl)methanol. This guide has detailed the strategic rationale, mechanistic underpinnings, and practical experimental procedures necessary for the successful execution of this synthesis. By adhering to the principles of chemical reactivity and exercising appropriate safety precautions, particularly with lithium aluminum hydride, researchers can confidently produce this valuable building block for application in medicinal chemistry and drug development programs.

References

- Fischer Esterification. (n.d.). In University of Colorado, Boulder, Department of Chemistry and Biochemistry.

- Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative. (2019). Google Patents.

- Experiment 5: Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford, Department of Chemistry. Retrieved from a URL providing experimental procedures for LAH reductions.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

- Esterification of pyridine carboxylic acids. (1956). Google Patents.

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

- A kind of synthetic method of 2 pyridinemethanol. (2017). Google Patents.

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1988). Organic Syntheses. Retrieved from [Link]

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

- Lithium Aluminum Hydride (LAH). (n.d.). The Common Room.

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ester Reduction (LiAlH4): Ester to Alcohol. (n.d.). OrgoSolver. Retrieved from [Link]

-

Lithium aluminium hydride. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Carbonyl Reduction using LiAlH4 - Lithium Aluminum Hydride. Reaction, Mechanism and examples. (2016). Leah4sci. Retrieved from [Link]

-

Esters can be reduced to 1° alcohols using LiAlH4. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). MDPI. Retrieved from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Making esters from carboxylic acids and alcohols. (n.d.). Chemguide. Retrieved from [Link]

-

Fischer Esterification. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Reduction of an amino acid. (1988). Organic Syntheses. Retrieved from [Link]

-

Reduction of Carboxylic Acids to primary alcohols using LiAlH4. (n.d.). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and History of (6-Ethoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Ethoxypyridin-2-yl)methanol, a key building block in modern medicinal chemistry, has a history rooted in the broader exploration of pyridyl scaffolds for therapeutic applications. While its specific discovery is not marked by a singular breakthrough moment, its emergence can be traced through the evolution of synthetic methodologies for 2,6-disubstituted pyridines. This guide provides a comprehensive overview of the historical context, initial synthetic approaches, and the subsequent development and application of this versatile molecule.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif, prevalent in a vast array of natural products and synthetic compounds with significant biological activity. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its susceptibility to both electrophilic and nucleophilic substitution, make it a privileged scaffold in drug design. The 2- and 6-positions of the pyridine ring are particularly amenable to functionalization, allowing for the creation of diverse molecular architectures with tailored pharmacological profiles. The introduction of a hydroxymethyl group at the 2-position and an alkoxy group at the 6-position, as seen in (6-ethoxypyridin-2-yl)methanol, provides two key points for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

The Emergence of (6-Ethoxypyridin-2-yl)methanol: A Historical Perspective

The precise first synthesis of (6-ethoxypyridin-2-yl)methanol is not prominently documented in a landmark publication. Instead, its appearance in the chemical literature coincides with the growing interest in 2,6-disubstituted pyridines as potential therapeutic agents in the mid-to-late 20th century. Early research into pyridine derivatives often focused on creating analogues of known bioactive molecules to explore structure-activity relationships (SAR).

The development of synthetic routes to access 6-alkoxy-2-pyridinemethanol derivatives was a logical progression from the more established chemistry of picoline (methylpyridine) oxidation and subsequent functionalization. The primary challenge lay in the selective introduction of the alkoxy group at the 6-position and the controlled oxidation or reduction at the 2-position.

Foundational Synthetic Strategies

The initial syntheses of (6-ethoxypyridin-2-yl)methanol and related compounds were likely achieved through multi-step sequences starting from readily available pyridine precursors. A plausible and historically significant synthetic pathway involves the following key transformations:

3.1. Synthesis of 2-Methyl-6-ethoxypyridine

A common strategy to introduce an alkoxy group at the 6-position of a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitable 6-halopyridine.

-

Starting Material: 2-Chloro-6-methylpyridine

-

Reagent: Sodium ethoxide (NaOEt)

-

Mechanism: The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack. The ethoxide ion displaces the chloride to yield 2-ethoxy-6-methylpyridine.

3.2. Oxidation to the Aldehyde

The methyl group at the 2-position can be oxidized to a formyl group.

-

Oxidizing Agent: Selenium dioxide (SeO2) was a common choice for such transformations in earlier organic synthesis.

-

Intermediate: 6-Ethoxy-2-pyridinecarboxaldehyde

3.3. Reduction to the Alcohol

The final step involves the reduction of the aldehyde to the primary alcohol.

-

Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this conversion.

-

Product: (6-Ethoxypyridin-2-yl)methanol

The overall synthetic workflow can be visualized as follows:

Spectroscopic Data for (6-Ethoxypyridin-2-yl)methanol Currently Unavailable

Furthermore, searches for computationally predicted spectroscopic data for (6-Ethoxypyridin-2-yl)methanol from established chemical databases have not provided a complete and reliable set of spectra necessary for a thorough analysis and interpretation.

The core requirement of the requested technical guide is the detailed presentation and interpretation of this spectroscopic data. Without access to either experimental or high-quality predicted spectra, it is not possible to generate a scientifically sound and accurate guide that would meet the needs of researchers, scientists, and drug development professionals.

Therefore, the creation of an in-depth technical guide or whitepaper on the spectroscopic data of (6-Ethoxypyridin-2-yl)methanol cannot be fulfilled at this time due to the lack of foundational data. Further experimental work to synthesize and characterize this compound would be required to generate the necessary spectroscopic information.

(6-Ethoxypyridin-2-yl)methanol NMR and mass spectrometry analysis

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Ethoxypyridin-2-yl)methanol

Abstract

(6-Ethoxypyridin-2-yl)methanol is a key heterocyclic building block in contemporary drug discovery and materials science. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological or material property evaluations. This technical guide provides a comprehensive analysis of (6-ethoxypyridin-2-yl)methanol using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating protocol, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We detail field-proven methodologies for sample preparation and data acquisition and provide an expert interpretation of the resulting spectra, grounded in fundamental chemical principles and supported by authoritative references.

Introduction: The Analytical Imperative

In the landscape of modern chemical research, the unambiguous characterization of novel or synthesized compounds is the bedrock of scientific integrity. Substituted pyridines, such as (6-ethoxypyridin-2-yl)methanol, are "privileged structures" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets.[1][2] The introduction of ethoxy and methanol functionalities to the pyridine core creates specific electronic and steric properties that influence molecular interactions. Therefore, rigorous confirmation of the correct isomer and structure is not merely a procedural step but a critical prerequisite for meaningful research.

This guide is designed for researchers and drug development professionals, providing a detailed walkthrough of the NMR and MS analysis of (6-ethoxypyridin-2-yl)methanol, establishing a benchmark for its analytical validation.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's architecture.

Caption: Molecular structure of (6-ethoxypyridin-2-yl)methanol.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 180413-79-4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular structure with high confidence.

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a meticulous experimental setup.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized (6-ethoxypyridin-2-yl)methanol.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3][4]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[5]

-

Transfer the solution to a 5 mm NMR tube. The solution should be clear and free of particulate matter.

2. Data Acquisition:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation: Decoding the Proton Signals

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum of (6-ethoxypyridin-2-yl)methanol in CDCl₃ is detailed below.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

|---|---|---|---|---|

| ~7.60 | Triplet (t) | 1H | H4 | Located between two electron-withdrawing carbons (C3, C5), this proton is significantly deshielded. It is coupled to H3 and H5, resulting in a triplet. |

| ~6.85 | Doublet (d) | 1H | H3 | This proton is adjacent to the carbon bearing the methanol group and is coupled to H4, appearing as a doublet. |

| ~6.65 | Doublet (d) | 1H | H5 | Adjacent to the carbon with the strongly electron-donating ethoxy group, this proton is more shielded than H3 and H4. It is coupled to H4, resulting in a doublet. |

| ~4.70 | Singlet (s) | 2H | -CH₂OH | These methylene protons are adjacent to both the aromatic ring and an oxygen atom, causing a downfield shift. Typically appears as a singlet. |

| ~4.35 | Quartet (q) | 2H | -OCH₂CH₃ | These methylene protons are deshielded by the adjacent oxygen. They are split into a quartet by the three neighboring methyl protons. |

| ~2.50 | Broad Singlet (br s) | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | These methyl protons are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

|---|---|---|

| ~163.5 | C6 | This carbon is directly attached to both the ring nitrogen and the ethoxy oxygen, making it the most electron-deficient and thus the most downfield aromatic carbon. |

| ~158.0 | C2 | Attached to the ring nitrogen and the methanol group, this carbon is also significantly deshielded. |

| ~139.0 | C4 | The electronic environment of this carbon places its resonance between the highly deshielded C2/C6 and the more shielded C3/C5. |

| ~112.0 | C5 | Shielded by the electron-donating effect of the adjacent ethoxy group. |

| ~109.0 | C3 | Shielded relative to C4, but less so than C5 due to the weaker electron-donating effect of the CH₂OH group compared to the -OEt group. |

| ~65.0 | -CH₂OH | The chemical shift is characteristic of a primary alcohol's α-carbon. |

| ~61.5 | -OCH₂CH₃ | This methylene carbon is directly attached to an oxygen atom, resulting in a downfield shift. |

| ~14.5 | -OCH₂CH₃ | A typical chemical shift for a terminal methyl carbon in an ethyl group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a unique "fingerprint" for the molecule.

Experimental Protocol: From Intact Molecule to Fragment Ions

1. Sample Introduction and Ionization:

-

The sample is typically introduced via Gas Chromatography (GC-MS), which separates the analyte from any impurities before it enters the mass spectrometer.[6]

-

In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•) .[6]

2. Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The analysis focuses on identifying the molecular ion and rationalizing the major fragment peaks. The molecular weight of (6-ethoxypyridin-2-yl)methanol is 153.18, so we expect the molecular ion peak at m/z 153.

Caption: Proposed EI-MS fragmentation pathways for the molecule.

Table 4: Predicted Major Fragments in EI Mass Spectrum

| m/z | Proposed Ion | Neutral Loss | Mechanistic Rationale |

|---|---|---|---|

| 153 | [C₈H₁₁NO₂]⁺• | - | Molecular Ion (M⁺•) |

| 124 | [M - C₂H₅]⁺ | •C₂H₅ (29 Da) | Loss of the ethyl radical from the ethoxy group. This is a common and favorable fragmentation for ethers, known as α-cleavage relative to the ether oxygen.[7][8] |

| 122 | [M - CH₂OH]⁺ | •CH₂OH (31 Da) | Loss of the hydroxymethyl radical. This is analogous to the loss of the CH₂OH group in benzyl alcohol, a very common fragmentation pathway. |

| 108 | [M - OC₂H₅]⁺ | •OC₂H₅ (45 Da) | Cleavage of the C-O bond of the ether, resulting in the loss of the ethoxy radical. |

| 78 | [C₅H₄N]⁺ | C₂H₄O (from 108) | Subsequent fragmentation of the m/z 108 ion via loss of formaldehyde (CH₂O) leads to the stable pyridyl cation. |

The most characteristic fragmentation for this molecule involves cleavages adjacent to the heteroatoms (N and O) and the aromatic ring, which can stabilize the resulting positive charge. The loss of the ethyl radical (m/z 124) and the hydroxymethyl radical (m/z 122) are expected to be significant peaks, providing strong evidence for the presence of both the ethoxy and methanol substituents.

Conclusion

The structural elucidation of (6-ethoxypyridin-2-yl)methanol is definitively achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecule's C-H framework, confirming the substitution pattern on the pyridine ring and the identity of the functional groups. Mass spectrometry corroborates this finding by providing the exact molecular weight and characteristic fragmentation patterns that align perfectly with the proposed structure. The methodologies and interpretations presented in this guide constitute a robust, self-validating system for the characterization of this important chemical entity, ensuring the reliability of data for researchers, scientists, and drug development professionals.

References

- The Royal Society of Chemistry. (2021).

- The Royal Society of Chemistry. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Piconol. PubChem. [Link]

-

Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]

- The Royal Society of Chemistry. (n.d.).

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol. NIST WebBook. [Link]

-

Acta Crystallographica Section C: Structural Chemistry. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. PubMed. [Link]

-

University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

-

ResearchGate. (2018). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

Sources

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukisotope.com [ukisotope.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

(6-Ethoxypyridin-2-yl)methanol: A Versatile Synthon for Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(6-Ethoxypyridin-2-yl)methanol is emerging as a pivotal, yet underexplored, building block in the landscape of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by the electron-donating ethoxy group on the pyridine scaffold, offer a nuanced tool for the fine-tuning of molecular properties. This guide provides a comprehensive exploration of the synthesis, inherent reactivity, and potential research applications of this versatile synthon. We will delve into detailed, field-proven protocols, elucidate the causality behind experimental choices, and present a forward-looking perspective on its utility in the development of novel therapeutics and functional materials. Through a synthesis of established chemical principles and predictive insights based on analogous structures, this document aims to empower researchers to unlock the full potential of (6-Ethoxypyridin-2-yl)methanol in their discovery and development endeavors.

Introduction: The Strategic Value of the 6-Alkoxypyridin-2-yl-methanol Scaffold

The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3] Its ability to act as a hydrogen bond acceptor, its aqueous solubility, and its chemical stability make it a highly desirable motif in the design of novel therapeutic agents. The introduction of a hydroxymethyl group at the 2-position and an alkoxy group at the 6-position, as in (6-ethoxypyridin-2-yl)methanol, bestows a unique combination of properties that are of significant interest to the discerning medicinal chemist and materials scientist.

The 6-ethoxy group, being an electron-donating substituent, modulates the electronic distribution within the pyridine ring. This has several important consequences:

-

Tuning Basicity: Alkoxy groups are known to decrease the basicity of the pyridine nitrogen through inductive electron-withdrawal, a property that can be leveraged to fine-tune the pKa of the final molecule, impacting its pharmacokinetic profile.[4]

-

Modulating Reactivity: The electron-donating nature of the ethoxy group can influence the regioselectivity of further chemical transformations on the pyridine ring.

-

Enhancing Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to its methoxy or hydroxy counterparts, which can be advantageous for cell membrane permeability.

The 2-hydroxymethyl group provides a crucial handle for a variety of chemical modifications, allowing for the facile introduction of the scaffold into larger, more complex molecules. This bifunctionality makes (6-ethoxypyridin-2-yl)methanol a valuable synthon for the construction of diverse molecular libraries.

This guide will serve as a practical and authoritative resource for researchers, providing the foundational knowledge and detailed methodologies necessary to effectively utilize (6-ethoxypyridin-2-yl)methanol in their research programs.

Synthesis and Characterization

The most direct and reliable synthetic route to (6-ethoxypyridin-2-yl)methanol is through the reduction of its corresponding carboxylic acid, 6-ethoxypyridine-2-carboxylic acid. This precursor is commercially available, providing a convenient entry point for the synthesis.[5]

Synthetic Pathway: From Carboxylic Acid to Alcohol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.[6] For the conversion of 6-ethoxypyridine-2-carboxylic acid to (6-ethoxypyridin-2-yl)methanol, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids.[7]

Experimental Protocol: Synthesis of (6-Ethoxypyridin-2-yl)methanol

Materials:

-

6-Ethoxypyridine-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Addition of Starting Material: Dissolve 6-ethoxypyridine-2-carboxylic acid (1 equivalent) in anhydrous THF in a separate flask. Slowly add this solution to the LiAlH₄ suspension via a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done slowly and with vigorous stirring to control the evolution of hydrogen gas.

-

Workup: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF. Combine the organic filtrates.

-

Extraction: If necessary, extract the aqueous layer with diethyl ether to recover any remaining product. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (6-ethoxypyridin-2-yl)methanol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized (6-ethoxypyridin-2-yl)methanol should be confirmed by a suite of spectroscopic techniques. Based on analogous structures, the following spectral characteristics can be anticipated:[8][9][10][11][12]

Table 1: Anticipated Spectroscopic Data for (6-Ethoxypyridin-2-yl)methanol

| Technique | Anticipated Features |

| ¹H NMR | Signals corresponding to the ethoxy protons (a triplet and a quartet), distinct aromatic protons on the pyridine ring, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the ethoxy and hydroxymethyl groups. |

| ¹³C NMR | Resonances for the ethoxy carbons, the aromatic carbons of the pyridine ring (with the carbon bearing the ethoxy group being significantly shifted downfield), and the hydroxymethyl carbon. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C-O stretching bands. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of (6-ethoxypyridin-2-yl)methanol, along with characteristic fragmentation patterns. |

Potential Research Applications

The unique structural and electronic properties of (6-ethoxypyridin-2-yl)methanol make it a highly attractive scaffold for a variety of research applications, particularly in medicinal chemistry and catalysis.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The pyridin-2-yl-methanol motif is a key structural element in a number of biologically active compounds. Its ability to act as a versatile intermediate allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

-

As a Precursor for Novel Therapeutics: The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening up a wide array of synthetic possibilities. The pyridine nitrogen can be quaternized or can participate in hydrogen bonding interactions with biological targets.

-

Inspiration from Analogous Structures: Derivatives of pyridin-2-yl-methanol have been investigated as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation, inflammation, and skin disorders.[13] This suggests that novel derivatives of (6-ethoxypyridin-2-yl)methanol could be explored for similar activities.

Workflow: Development of Novel Therapeutics from (6-Ethoxypyridin-2-yl)methanol

Caption: A workflow for the synthesis and application of transition metal catalysts derived from (6-ethoxypyridin-2-yl)methanol.

Conclusion and Future Outlook

(6-Ethoxypyridin-2-yl)methanol, while not yet extensively studied, represents a synthon of considerable potential. Its straightforward synthesis from a commercially available precursor, combined with the versatile reactivity of its functional groups, makes it an attractive building block for a wide range of applications. The strategic placement of the ethoxy group allows for the subtle yet significant modulation of the electronic and steric properties of the pyridine scaffold, offering a valuable tool for the rational design of new molecules.

For medicinal chemists, this compound provides a gateway to novel chemical space, with the potential to generate libraries of compounds for screening against a multitude of biological targets. The precedent set by other pyridin-2-yl-methanol derivatives in targeting ion channels like TRPV3 suggests a promising starting point for new drug discovery programs.

In the realm of materials science and catalysis, the ability of (6-ethoxypyridin-2-yl)methanol to act as a tunable ligand for transition metals opens up exciting avenues for the development of new catalysts with tailored reactivity and selectivity.

It is the author's belief that as the demand for novel, structurally diverse, and functionally optimized molecules continues to grow, the utility of synthons like (6-ethoxypyridin-2-yl)methanol will become increasingly apparent. This guide has laid the groundwork for its exploration, and it is with great anticipation that we await the innovative applications that will undoubtedly emerge from the scientific community.

References

- D. C. M. Chan, et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4795-4811.

- G. Jones, et al. (2011). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron, 67(35), 6511-6518.

- 6-Methoxypyridine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price. (n.d.). Chemsrc.

- 6-Ethoxypyridine-2-carboxylic acid | 42955-22-6. (n.d.). Sigma-Aldrich.

- A. K. Sharma, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development and Therapeutics.

- T. Itoh, et al. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride–iodide composite. Chemical Science, 9(24), 5424-5428.

- A. B. Dounay, et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6484-6487.

- S. L. Schreiber, et al. (2004). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 8(3), 257-266.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021).

- 1 H NMR and IR spectra of compounds 2-5 | Download Table. (n.d.).

- Pyridine scaffold-bearing drugs in therapeutic applications. (2024).

- The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applic

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Molecules, 26(16), 4983.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).

- 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Deriv

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).

- Carboxylic acid - Reduction, Reactivity, Synthesis. (n.d.). Britannica.

- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2017). International Journal of Research Culture Society.

- (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. (n.d.). ChemicalBook.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.).

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules, 6(12), 978-985.

- Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. (2022, February 22). YouTube.

- 63071-12-5|(6-Methoxypyridin-2-yl)methanol|BLD Pharm. (n.d.). BLD Pharm.

- 6-Ethoxypyridine-2-carboxylic acid | CAS#:42955-22-6 | Chemsrc. (n.d.). Chemsrc.

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (n.d.).

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Ethoxypyridine-2-carboxylic acid | CAS#:42955-22-6 | Chemsrc [chemsrc.com]

- 6. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijrcs.org [ijrcs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (6-Ethoxypyridin-2-yl)methanol via Grignard Reaction

Introduction and Reaction Principle

The pyridine ring is a fundamental scaffold in medicinal chemistry and drug development, with pyridyl methanol derivatives serving as key intermediates for a wide array of pharmaceutical compounds. The synthesis of (6-Ethoxypyridin-2-yl)methanol presents a valuable case study for the application of organometallic chemistry to functionalized heterocyclic systems. The Grignard reaction, a cornerstone of carbon-carbon bond formation discovered by Victor Grignard, provides a robust and versatile method for this transformation.[1][2]

This guide details the synthesis of (6-Ethoxypyridin-2-yl)methanol via the nucleophilic addition of a pyridyl Grignard reagent to formaldehyde. The core of this protocol involves two critical stages:

-

Formation of the Grignard Reagent: 2-Bromo-6-ethoxypyridine is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding pyridylmagnesium bromide. The magnesium atom inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it a potent nucleophile.[3]

-

Nucleophilic Addition: The newly formed Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This step creates the new carbon-carbon bond and, after an acidic workup to protonate the intermediate alkoxide, yields the target primary alcohol, (6-Ethoxypyridin-2-yl)methanol.[4][5]

This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic insights essential for successful execution.

Quantitative Data Summary

Effective planning of the synthesis requires careful consideration of reagent quantities and properties. The following table summarizes the key data for a representative reaction scale.

| Reagent | Formula | MW ( g/mol ) | Molar Ratio | Amount (mmol) | Mass/Volume | Properties |

| 2-Bromo-6-ethoxypyridine | C₇H₈BrNO | 202.05 | 1.0 | 10.0 | 2.02 g | Starting material |

| Magnesium Turnings | Mg | 24.31 | 1.2 | 12.0 | 292 mg | Reactant |

| Iodine | I₂ | 253.81 | Catalytic | ~0.1 | 1 crystal | Activator[6] |

| Paraformaldehyde | (CH₂O)n | ~30.03 | 1.5 | 15.0 | 450 mg | Electrophile |

| Anhydrous THF | C₄H₈O | 72.11 | - | - | ~50 mL | Solvent |

| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | - | - | ~20 mL | Quenching agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | ~100 mL | Extraction solvent |

Experimental Workflow Diagram

The overall workflow, from initial setup to final product analysis, is a sequential process where each step's success is predicated on the proper execution of the preceding one.

Caption: Workflow for the Grignard Synthesis of (6-Ethoxypyridin-2-yl)methanol.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas line with bubbler

-

Syringes and needles

-

Ice bath

-

Standard glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step 1: Preparation of Glassware and Reagents (Anhydrous Conditions)

-

Thoroughly clean all glassware (flask, condenser, dropping funnel, stir bar) and dry in an oven at 120 °C overnight.[7][8]

-

Assemble the apparatus while still hot under a stream of dry nitrogen or argon. Fit the central neck of the flask with the reflux condenser, one side neck with the dropping funnel, and the other with a rubber septum for inert gas inlet.

-

Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

-

Ensure all solvents (THF, ethyl acetate) are anhydrous and all liquid reagents are handled via syringe under an inert atmosphere.

Step 2: Formation of the Grignard Reagent (2-Ethoxypyridin-6-yl)magnesium bromide

-

Place magnesium turnings (1.2 eq, 292 mg) and a single crystal of iodine into the cooled three-necked flask.[6]

-

Add ~5 mL of anhydrous THF via syringe to just cover the magnesium.

-

Prepare a solution of 2-bromo-6-ethoxypyridine (1.0 eq, 2.02 g) in anhydrous THF (~15 mL) and load it into the dropping funnel.

-

Add a small portion (~1-2 mL) of the halide solution from the dropping funnel to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the purple iodine color and the spontaneous, gentle refluxing of the ether.[6][7]

-

If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath. Do not overheat.[7]

-

Once initiated, add the remainder of the 2-bromo-6-ethoxypyridine solution dropwise at a rate that maintains a steady but controlled reflux. The formation of the Grignard reagent is an exothermic process.[9]

-

After the addition is complete, continue to stir the resulting grey/brown solution at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.

Step 3: Reaction with Formaldehyde

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

In a single portion, carefully add dry paraformaldehyde (1.5 eq, 450 mg) to the stirred, cooled Grignard solution. Note: This may cause a mild exotherm.

-

After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the Grignard reagent.

Step 4: Work-up and Purification

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).[8] This will protonate the magnesium alkoxide and neutralize any unreacted Grignard reagent. Caution: This is an exothermic process and may release flammable gases.

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL) to remove inorganic salts.[6]

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (6-Ethoxypyridin-2-yl)methanol.

Scientific Discussion & Mechanistic Insights

The Imperative of Anhydrous Conditions: Grignard reagents are extremely strong bases in addition to being good nucleophiles.[4] They react readily with any protic source, including trace amounts of water on glassware or in solvents.[1] This acid-base reaction is rapid and will "quench" the Grignard reagent, converting it to an unreactive alkane (in this case, 2-ethoxypyridine) and failing the synthesis.[9] Rigorous exclusion of moisture is therefore the single most critical factor for success.[7]

Mechanism of Formation and Reaction: The formation of the Grignard reagent is believed to occur on the surface of the magnesium metal, possibly via a single electron transfer (SET) mechanism.[10][11] The magnesium oxide layer that coats the metal must be bypassed, which is the role of activating agents like iodine.[12] Once formed, the C-Mg bond is highly polarized, placing significant negative charge density on the carbon atom.[3]

The reaction with formaldehyde is a classic nucleophilic addition. The electron-rich carbon of the pyridyl Grignard reagent attacks the electron-deficient carbonyl carbon of formaldehyde.[1] This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate, stabilized as a six-membered ring transition state.[1] The subsequent addition of a mild acid (from NH₄Cl) in the work-up step protonates this alkoxide to furnish the final primary alcohol.[4]

Safety Precautions

-

Fire Hazard: The solvents used (THF, diethyl ether, ethyl acetate) are extremely flammable and volatile.[13] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[14]

-

Reactivity: Grignard reagents can be pyrophoric, especially if the solvent evaporates. They react violently with water and other protic solvents.[6][15] The quenching step must be performed slowly and with cooling.

-

Chemical Hazards: 2-Bromo-6-ethoxypyridine is a halogenated organic compound and should be handled with care. Iodine is corrosive.[15]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or heavy-duty nitrile) are mandatory at all times.[14] It is highly recommended not to work alone when performing a Grignard reaction for the first time.[13][14]

-

Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires, if large amounts of Mg are present) and a spill kit readily available. Ensure an ice bath is prepared beforehand to control any exothermic runaway reactions.[14]

References

- Quora. (2022).

- University of California, Riverside. (n.d.).

- American Chemical Society. (n.d.). Grignard Reaction Safety.

- YouTube. (2024). Grignard reaction safety.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.

- Chemistry LibreTexts. (2020).

- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)pyridine.

- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- Wikipedia. (n.d.). Grignard reaction.

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

- University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents.

- Wikipedia. (n.d.). Grignard reagent.

- BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. web.alfredstate.edu [web.alfredstate.edu]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

- 13. dchas.org [dchas.org]

- 14. acs.org [acs.org]

- 15. m.youtube.com [m.youtube.com]

Application Notes & Protocols: (6-Ethoxypyridin-2-yl)methanol in Asymmetric Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Chiral Pyridine-Containing Alcohols

In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands remain a cornerstone for achieving high stereoselectivity.[1] Chiral pyridine-containing ligands have emerged as a privileged class, valued for their modularity, stability, and versatile coordination chemistry.[2] These ligands uniquely combine a Lewis basic pyridine nitrogen, capable of coordinating to a metal center, with a proximate chiral element that governs the stereochemical outcome of a reaction.

(6-Ethoxypyridin-2-yl)methanol represents a foundational scaffold within this ligand class. While its direct application as a primary chiral ligand is less common, it serves as an invaluable building block for more complex and highly effective catalytic systems. The core structure features two key components: the pyridyl nitrogen, which acts as a coordination site, and the carbinol moiety, which provides the chiral environment.[3] The ethoxy group at the 6-position allows for electronic tuning of the pyridine ring, influencing the catalytic activity of the metal center it coordinates.[3] This guide explores the foundational application of such pyridyl alcohols and illustrates their evolution into more sophisticated ligands for modern asymmetric synthesis.

Core Application: Catalysis of Enantioselective Alkyl Addition to Aldehydes

One of the most well-established applications for chiral pyridyl alcohols is in the catalysis of the enantioselective addition of organozinc reagents, particularly diethylzinc (Et₂Zn), to aldehydes.[4][5] This reaction is a fundamental method for synthesizing chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry.

Mechanism of Asymmetric Induction: The catalytic cycle hinges on the formation of a chiral zinc-alkoxide complex. The pyridyl alcohol first reacts with diethylzinc to form a dimeric zinc complex. This complex then serves as the active catalyst. An aldehyde substrate coordinates to one of the zinc atoms, while the ethyl group from the other zinc atom is transferred to the aldehyde's carbonyl carbon. The absolute configuration of the newly formed stereocenter is dictated by the chiral environment created by the ligand, which sterically directs the approach of the nucleophilic ethyl group to one face of the aldehyde.[3]

Caption: General mechanism for asymmetric ethylation of aldehydes.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example adapted from methodologies established for chiral pyridyl alcohols.[4] It outlines the general procedure for achieving high enantioselectivity in the synthesis of (R)-1-phenyl-1-propanol.

Materials & Reagents:

-

Chiral (R)-(6-Ethoxypyridin-2-yl)(phenyl)methanol (as a representative ligand)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard solvents for chromatography (Hexane, Ethyl Acetate)

Experimental Workflow Diagram:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]

- 4. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Catalytic Applications of (6-Ethoxypyridin-2-yl)methanol Metal Complexes: A Guide for Researchers

This document provides a detailed exploration of the potential catalytic activities of metal complexes incorporating the ligand (6-Ethoxypyridin-2-yl)methanol. While direct literature on the catalytic applications of this specific ligand is emerging, this guide synthesizes information from the broader class of pyridinyl alcohol-based metal complexes to provide researchers, scientists, and drug development professionals with a robust framework for investigation. The protocols and insights presented herein are grounded in established principles of coordination chemistry and catalysis, offering a scientifically rigorous starting point for exploring the unique potential of this ligand system.

The (6-Ethoxypyridin-2-yl)methanol ligand offers a compelling scaffold for catalyst design. The pyridine nitrogen and the methanolic oxygen provide a bidentate coordination sphere, while the ethoxy group at the 6-position introduces an electron-donating character that can modulate the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity.

Ligand Synthesis: A Proposed Protocol

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be achieved through a multi-step process, starting from commercially available materials. The following protocol is a generalized procedure based on standard organic synthesis methodologies.

Protocol 1: Synthesis of (6-Ethoxypyridin-2-yl)methanol

Materials:

-

2-Bromo-6-ethoxypyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-